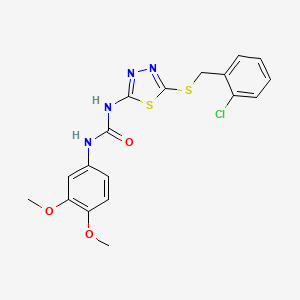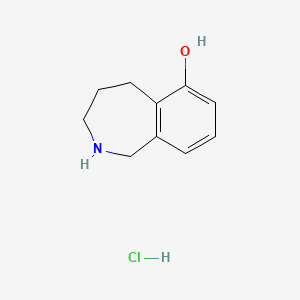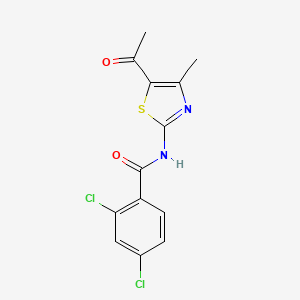![molecular formula C22H20N4O3 B2674837 N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-32-8](/img/structure/B2674837.png)
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring and a methoxyphenyl group . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrazolo[4,3-c]pyridine ring, which is a type of nitrogen-containing heterocycle, attached to a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazolo[4,3-c]pyridine ring and the methoxyphenyl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide represents a class of molecules that have garnered attention in the realm of synthetic organic chemistry due to their structural complexity and potential biological activity. A notable study in this context involves the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Through a series of reactions, researchers have successfully synthesized compounds with varying substituents, further analyzing their structures via elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectral data. These synthetic efforts underline the compound's versatility and potential as a scaffold for further chemical modifications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
The pursuit of novel anticancer agents has led researchers to explore the cytotoxic potential of pyrazolo[1,5-a]pyrimidines and related compounds. One study evaluated the in vitro cytotoxic activity of newly synthesized pyrazolo[1,5-a]pyrimidines against Ehrlich Ascites Carcinoma (EAC) cells. This research signifies the compound's relevance in the development of new therapeutic agents, showcasing its application in cancer research and the potential for discovering novel anticancer drugs (Hassan, Hafez, & Osman, 2014).
Antifungal and Antibacterial Activities
Exploring the antimicrobial potential of chemical compounds is crucial for the development of new drugs. The synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidine derivatives have highlighted their significant antifungal activities. This research avenue is essential for addressing the growing concern over antimicrobial resistance, indicating the compound's utility in developing new antimicrobial agents with potential applications in treating infectious diseases (Hanafy, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-9-10-19(29-3)18(11-14)23-21(27)16-12-25(2)13-17-20(16)24-26(22(17)28)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIZVBBFXXQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)
![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)
![N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2674765.png)


![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)
